2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a 2,5-dimethylphenyl group at the 2-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethylbenzaldehyde with 2-aminopyrimidine to form an intermediate, which is then cyclized to yield the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: 2-(2,5-Dimethylphenyl)-5-nitroimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the pyrimidine ring, which can confer different electronic properties and reactivity compared to its pyridine and pyrazine analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired properties .
Biological Activity
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- CAS Number : 881041-17-4
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that this compound exhibited potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM. This suggests a promising therapeutic window for targeting this aggressive cancer type while sparing normal cells .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Antiviral Activity
Emerging studies suggest that compounds in this class may inhibit viral infections by blocking viral entry into host cells.
- Case Study : Computational docking studies have shown that certain imidazo[1,2-a]pyrimidines bind effectively to viral proteins, potentially preventing the entry of viruses like SARS-CoV-2 into human cells. The binding affinities reported were notably higher than those of established antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the phenyl ring significantly affect its potency and selectivity against various biological targets.
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups at ortho positions | Increased potency against cancer cells |
Non-bulky substituents | Enhanced binding affinity to target proteins |
Toxicity and Pharmacokinetics
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian models up to concentrations of 2000 mg/kg. Furthermore, pharmacokinetic studies suggest favorable absorption and distribution profiles, making it a candidate for further development in drug formulation .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-11(2)12(8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOIQPOCUNLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=NC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175805 | |
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-17-4 | |
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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